1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-21-14(9-13(20-21)11-5-3-2-4-6-11)16(22)19-17-18-12-7-8-23-10-15(12)24-17/h2-6,9H,7-8,10H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAMOMIAIILDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)COCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyrazole derivative with a thiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives synthesized using similar methodologies have shown promising antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies have indicated that thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Some derivatives have been evaluated for their neuroprotective effects. In vitro studies suggest that they may inhibit acetylcholinesterase activity, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
- Antimicrobial Evaluation : A study synthesized several thiazole derivatives from 1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide and tested their efficacy against a range of microorganisms. The results showed that some derivatives had comparable or superior activity to standard antibiotics .
- Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives derived from this compound. The study demonstrated that certain modifications enhanced cytotoxicity against human cancer cell lines, suggesting a pathway for developing new cancer therapies .
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Features
- Compound A: Pyrazole core: 1-Methyl-3-phenyl substitution enhances steric bulk and lipophilicity. Linker: Carboxamide group (-CONH-) connects pyrazole to the pyrano-thiazole system.
Key Structural Analogs
(i) Pyrazole Carboxamides with Aryl Substituents ()
Compounds 3a–3e (e.g., 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamides) share the carboxamide linkage but differ in substituents:
- Chloro and cyano groups at the pyrazole position increase electron-withdrawing effects compared to Compound A’s methyl and phenyl groups.
- Substitutions on the aryl ring (e.g., 4-fluorophenyl in 3d ) modulate solubility and binding affinity .
(ii) Pyrano-Thiazole Derivatives ()
- N-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)propanamide: Replaces the pyrazole carboxamide with a simpler propanamide group, reducing molecular complexity and polarity .
(iii) Triazole-Pyrazole Hybrids ()
Compounds like 1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole demonstrate how triazole incorporation alters π-π stacking and metabolic stability compared to Compound A’s pyrano-thiazole system .
Key Differences :
- Compound A’s pyrano-thiazole amine precursor () requires specialized synthesis, unlike the commercially available amines used for 3a–3e .
Physicochemical Properties
Key Observations :
- Compound A’s methyl and phenyl groups increase lipophilicity compared to the propanamide analog but remain less hydrophobic than chloro/cyano-substituted 3a .
Biological Activity
1-Methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance:
- Case Study : A series of pyrazole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes. The compound exhibited significant COX-2 inhibitory activity with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .
| Compound | IC50 (μM) | COX Selectivity |
|---|---|---|
| 1-Methyl-3-phenyl-N-{...} | 0.04 ± 0.01 | High |
| Diclofenac | 0.04 ± 0.01 | - |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Research Findings : In vitro studies indicated that the compound displayed significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported lower than those of standard antibiotics.
| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 25 |
| Escherichia coli | 15 | 30 |
Insecticidal Activity
The insecticidal properties of similar pyrazole derivatives have been evaluated against pests:
- Case Study : A related compound demonstrated up to 85.7% mortality against Aphis fabae at a concentration of 12.5 mg/L, suggesting the potential application of this class of compounds in pest control .
The biological activities of this compound are largely attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and microbial growth. The inhibition of COX enzymes leads to a reduction in prostaglandin synthesis, which is crucial in mediating inflammation.
Safety and Toxicity
Safety assessments are critical for any new compound:
Q & A
Q. What are the optimal synthetic routes for synthesizing pyrazole-thiazole hybrid compounds like 1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide?
Methodological Answer: A scalable synthesis involves cyclization and functionalization steps. For example:
- Step 1: Cyclocondensation of ethyl acetoacetate with phenylhydrazine to form the pyrazole core (confirmed via IR and NMR) .
- Step 2: Introduction of the pyrano-thiazole moiety via phosphorous oxychloride-mediated cyclization at 120°C, ensuring regioselectivity .
- Step 3: Carboxamide linkage using coupling agents like EDCI/HOBt under anhydrous conditions .
Key Validation: Monitor intermediates via TLC and confirm final structure via LC-MS and elemental analysis .
Q. How can spectral data (e.g., NMR, IR) resolve structural ambiguities in pyrazole derivatives?
Methodological Answer:
- ¹H NMR: Distinguish substituent positions using coupling constants (e.g., pyrazole protons show splitting patterns at δ 6.5–8.5 ppm) .
- IR: Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH groups (~3300 cm⁻¹) .
- Contradiction Resolution: Overlapping signals in crowded regions (e.g., pyrano-thiazole protons) require 2D NMR (COSY, HSQC) for unambiguous assignment .
Q. What purification strategies are effective for heterocyclic carboxamides?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (95% ethanol) for high-purity crystals .
- Column Chromatography: Optimize solvent systems (e.g., hexane:ethyl acetate gradients) based on compound polarity .
- HPLC: Employ reverse-phase C18 columns with acetonitrile/water mobile phases for chiral or isomeric impurities .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of pyrazole-thiazole hybrids?
Methodological Answer:
Q. How to address contradictory data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Case Example: Discrepancies in logP values (experimental vs. SwissADME predictions) can arise from substituent electronic effects.
- Resolution:
Q. What strategies improve the solubility of lipophilic pyrazole-carboxamides?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
